molecular formula C17H11BrFNO B2947320 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide CAS No. 330677-60-6

4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide

Cat. No. B2947320
CAS RN: 330677-60-6
M. Wt: 344.183
InChI Key: KMIUMULUYPFSMF-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is not fully understood. However, studies have suggested that it may act through the inhibition of specific enzymes or signaling pathways, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its relative ease of synthesis. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of its potential as a lead compound for the development of novel anti-inflammatory and anti-tumor drugs.
5. Studies to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, including further studies to fully understand its mechanism of action and investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.

Synthesis Methods

The synthesis of 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-bromo-2-fluorobenzoic acid with naphthalen-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through crystallization or column chromatography.

Scientific Research Applications

4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also indicated that this compound could be used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

4-bromo-2-fluoro-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO/c18-13-6-8-15(16(19)10-13)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUMULUYPFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide

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